1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine
Overview
Description
The compound 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine is a derivative of the 1,2,4-triazole family, which is known for its diverse range of biological activities. Although the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and investigated for various applications, including as antibacterial agents and in the synthesis of peptides and glycopeptides.
Synthesis Analysis
The synthesis of related triazole compounds involves the condensation of various reagents. For instance, tris(2-chlorobenzyl)tin hydroxide reacts with 3-mercapto-1,2,4-triazole to form a cocrystal structure, indicating the potential for triazole derivatives to participate in complex formation through hydrogen bonding . Another related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine, was synthesized and characterized by NMR and X-ray diffraction, demonstrating the feasibility of obtaining well-defined structures for triazole derivatives .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be quite complex, as evidenced by the crystallographic analysis of the synthesized compounds. For example, the compound studied in paper crystallizes in the triclinic system and features an intricate network of hydrogen bonds that stabilize the crystal structure. This suggests that this compound could also exhibit interesting structural characteristics, potentially including hydrogen bonding motifs.
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. The aminomethylation of 4-phenyl-1,2,4-triazolinethione-3, a related compound, involves the nitrogen atom of the thioamide group, leading to the formation of salts with secondary amines . This indicates that the triazole moiety can be a reactive site for further functionalization, which could be applicable to the synthesis of this compound derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives can be deduced from experimental and theoretical studies. For instance, the compound in paper was subjected to density functional theory (DFT) calculations, which provided insights into its electronic structure, including HOMO-LUMO energy levels and molecular electrostatic potential. These properties are crucial for understanding the reactivity and potential applications of the compound. The antibacterial activity of the compound was also assessed, showing good to moderate efficacy against various bacterial strains, suggesting that this compound could also possess similar biological properties.
Scientific Research Applications
Chemical Synthesis
1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine and its derivatives have been synthesized through various chemical processes. Bektaş et al. (2007) synthesized derivatives of 1,2,4-triazole and screened them for antimicrobial activities, identifying some with moderate to good effectiveness against microorganisms (Bektaş et al., 2007). Tan et al. (2017) described a microwave-assisted synthesis method for producing 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which are structurally diverse compounds useful in medicinal and agricultural chemistry (Tan et al., 2017).
Structural Analysis and Properties
In-depth structural and conformational analyses of 1,2,4-triazole derivatives have been conducted to understand their physical and chemical properties. Kumar et al. (2021) performed a comprehensive study on the structural aspects, spectroscopic behavior, and chemical reactivity of triazole derivatives, including molecular docking analysis predicting inhibitory activity against tuberculosis (Kumar et al., 2021). In 2008, Dolzhenko et al. developed a practical synthesis method for 7-amino-substituted 1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amines, demonstrating the selectivity of the triazine ring closure of 5-guanidino-3-phenyl-1,2,4-triazole (Dolzhenko et al., 2008).
Photophysical and Fluorescence Properties
The photophysical and fluorescence properties of 1,2,4-triazole derivatives have been explored for potential applications in organic chemistry, medicinal chemistry, and optical materials. Guo et al. (2021) described a green synthesis approach for fully substituted 1H-1,2,4-triazol-3-amines, emphasizing their environmental friendliness and the fluorescence and aggregation-induced emission properties of the synthesized products (Guo et al., 2021).
Biological Activities and Medical Applications
The biological activities of 1,2,4-triazole derivatives, particularly their antimicrobial properties, have been a significant focus of research. Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, highlighting their promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been shown to target beta-lactamase tem in organisms like escherichia coli and salmonella typhi .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been shown to interfere with the function of beta-lactamase tem, which could potentially affect the bacterial resistance to antibiotics .
Result of Action
Similar compounds have been shown to have antimicrobial effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-amine. For instance, the pH can influence the photophysical properties of similar compounds . Additionally, environmental stressors such as salinity, drought, and the presence of metals or herbicides can affect nutrient uptake, which could potentially influence the action of the compound .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-8-3-1-7(2-4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJXOOKDYDYGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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